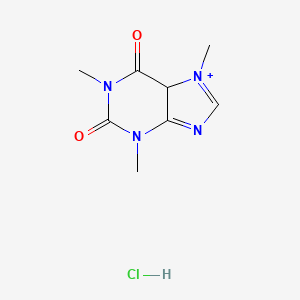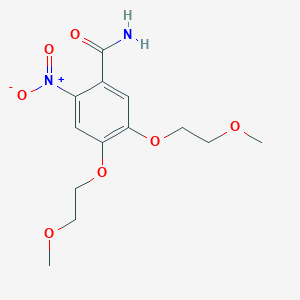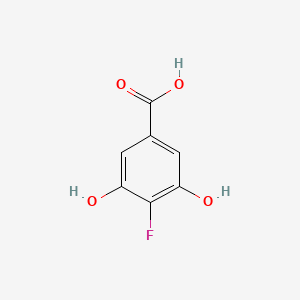![molecular formula C26H34O12 B12326363 2-[4-[3,7-dihydroxy-2,3-bis(hydroxymethyl)-6-methoxy-2,4-dihydro-1H-naphthalen-1-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12326363.png)
2-[4-[3,7-dihydroxy-2,3-bis(hydroxymethyl)-6-methoxy-2,4-dihydro-1H-naphthalen-1-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alcesefoliside, also known as quercetin-3-O-α-L-rhamnopyranosyl-(1→2)-[α-L-rhamnopyranosyl-(1→6)]-β-D-galactopyranoside, is a rare flavonol tetraglycoside. It is primarily isolated from the plant Astragalus monspessulanus. This compound has garnered attention due to its significant cytoprotective, antioxidant, and hepatoprotective properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alcesefoliside involves the glycosylation of quercetin with specific sugar moieties. The process typically requires the use of glycosyl donors and acceptors under controlled conditions. The reaction is often catalyzed by enzymes or chemical catalysts to ensure the selective formation of glycosidic bonds .
Industrial Production Methods
Industrial production of alcesefoliside is generally achieved through the extraction from natural sources, particularly from Astragalus monspessulanus. The extraction process involves solvent extraction, followed by purification steps such as chromatography to isolate the pure compound .
化学反応の分析
Types of Reactions
Alcesefoliside undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at specific positions on the flavonol structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of quinones, while reduction can yield reduced flavonol derivatives .
科学的研究の応用
Alcesefoliside has a wide range of scientific research applications:
Chemistry: It is used in studies related to flavonoid chemistry and glycosylation reactions.
Biology: Its antioxidant properties make it a subject of interest in studies on oxidative stress and cellular protection.
Medicine: Alcesefoliside has shown potential in hepatoprotection and neuroprotection, making it relevant in research on liver and brain health.
Industry: It is used in the development of nutraceuticals and functional foods due to its health benefits
作用機序
Alcesefoliside exerts its effects primarily through its antioxidant activity. It scavenges reactive oxygen species and inhibits the production of pro-inflammatory cytokines. This leads to reduced oxidative stress and inflammation. The compound also induces apoptosis in cancer cells, contributing to its antitumor effects .
類似化合物との比較
Similar Compounds
Silymarin: Known for its hepatoprotective properties.
Quercetin: A flavonol with antioxidant and anti-inflammatory effects.
Rutin: Another flavonol glycoside with similar biological activities.
Uniqueness
Alcesefoliside is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability compared to other flavonols. This unique structure contributes to its potent biological activities and makes it a valuable compound in various research fields .
特性
分子式 |
C26H34O12 |
|---|---|
分子量 |
538.5 g/mol |
IUPAC名 |
2-[4-[3,7-dihydroxy-2,3-bis(hydroxymethyl)-6-methoxy-2,4-dihydro-1H-naphthalen-1-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C26H34O12/c1-35-18-6-13-8-26(34,11-29)15(9-27)21(14(13)7-16(18)30)12-3-4-17(19(5-12)36-2)37-25-24(33)23(32)22(31)20(10-28)38-25/h3-7,15,20-25,27-34H,8-11H2,1-2H3 |
InChIキー |
CBHWSKLIWKFSRU-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(C(C(CC2=C1)(CO)O)CO)C3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,11-dihydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,4a,6,6a,6b,7,8,11,11a-dodecahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-5-one](/img/structure/B12326280.png)
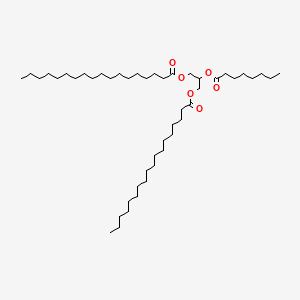
![8-hydroxy-5,9-dimethyl-3-methylidene-3aH,4H,6H,7H,8H,8aH,9H,9aH-naphtho[2,3-b]furan-2-one](/img/structure/B12326299.png)
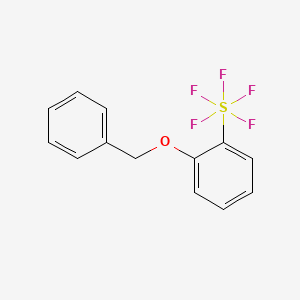

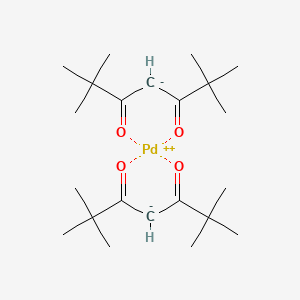
![2-[4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphenyl]acetonitrile](/img/structure/B12326325.png)
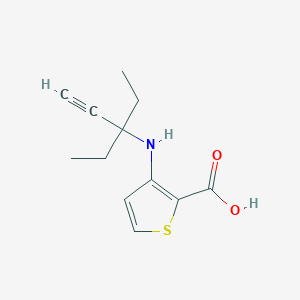
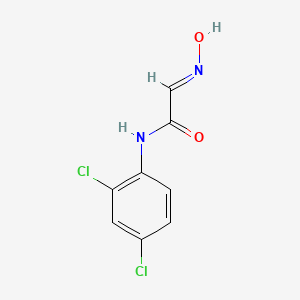
![2,3,9-trimethoxy-13-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-10-ol](/img/structure/B12326359.png)
